molecular formula C14H18ClN3O B15064330 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol CAS No. 5418-53-1

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol

Cat. No.: B15064330
CAS No.: 5418-53-1
M. Wt: 279.76 g/mol
InChI Key: MNUUKEZBBCZHQH-UHFFFAOYSA-N
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Description

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a synthetic compound featuring a 7-chloroquinoline core linked to a propylamino-ethanol side chain. This compound shares structural homology with antimalarial agents like hydroxychloroquine but differs in side-chain length and substitution. Its synthesis likely involves amine alkylation or coupling reactions, as seen in related compounds.

Properties

CAS No.

5418-53-1

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol

InChI

InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18)

InChI Key

MNUUKEZBBCZHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes to 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol

Stepwise Nucleophilic Substitution and Alkylation

The most widely reported approach involves a two-step process:

  • Synthesis of N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine :
    4,7-Dichloroquinoline undergoes selective nucleophilic substitution at the 4-position with 1,3-propanediamine. The reaction is conducted in ethanol at 80°C under nitrogen for 3 hours, yielding the intermediate diamine with an 80% efficiency. The 7-chloro group remains intact due to its lower reactivity compared to the 4-position.
    $$
    \text{4,7-Dichloroquinoline} + \text{1,3-Propanediamine} \xrightarrow[\text{EtOH, 80°C}]{\text{N}_2} \text{N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine}
    $$
  • Alkylation with 2-Bromoethanol :
    The primary amine of the diamine intermediate is alkylated with 2-bromoethanol in chloroform using N,N-diisopropylethylamine (DIPEA) as a base. After refluxing for 20 hours, the product is purified via preparative thin-layer chromatography (TLC), achieving a 75% yield.
    $$
    \text{Diamine Intermediate} + \text{2-Bromoethanol} \xrightarrow[\text{CHCl}_3, \text{DIPEA}]{\text{Reflux}} \text{this compound}
    $$
Key Data:
Step Reactants Conditions Yield
1 4,7-Dichloroquinoline, 1,3-Propanediamine EtOH, 80°C, 3 h 80%
2 N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine, 2-Bromoethanol CHCl₃, DIPEA, reflux, 20 h 75%

One-Pot Synthesis Using Prefunctionalized Diamines

An alternative method employs 3-aminopropylaminoethanol as a pre-synthesized diamine. 4,7-Dichloroquinoline reacts with this diamine in ethanol at 80°C for 48 hours, facilitated by potassium iodide (KI) and phenol as catalysts. This route avoids isolation of intermediates but requires stringent stoichiometric control to prevent over-alkylation:
$$
\text{4,7-Dichloroquinoline} + \text{3-Aminopropylaminoethanol} \xrightarrow[\text{EtOH, KI, Phenol}]{\text{80°C, 48 h}} \text{Target Compound}
$$

Optimization Challenges:
  • Catalyst Selection : KI enhances nucleophilicity, while phenol acts as a proton scavenger.
  • Side Reactions : Competing reactions at the 7-position or dialkylation are minimized by maintaining a 1:1 molar ratio.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol favors mono-substitution due to its polar protic nature, whereas dimethylformamide (DMF) accelerates reactivity but risks polysubstitution.
  • Reflux Conditions : Prolonged heating (up to 48 hours) is critical for complete conversion in one-pot syntheses.

Base Influence

  • Triethylamine (TEA) : Generates milder conditions suitable for heat-sensitive intermediates.
  • DIPEA : Preferred for alkylation due to its steric hindrance, reducing side reactions.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (CDCl₃) :
    δ 1.91 (m, 2H, CH₂), 3.06 (m, 2H, CH₂), 3.43 (m, 2H, CH₂), 6.33 (d, 1H, H-3 quinoline), 7.32 (dd, 1H, H-6 quinoline), 8.51 (d, 1H, H-2 quinoline).
  • Molecular Formula : C₁₄H₁₉ClN₃O (MW: 280.77 g/mol).

Purification Techniques

  • Preparative TLC : Employed with ethyl acetate/hexane (1:1) for final product isolation.
  • Recrystallization : Methanol/water mixtures yield crystalline forms suitable for X-ray analysis.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Stepwise High purity intermediates, scalable Multi-step process 75%
One-Pot Fewer isolation steps Requires precise stoichiometry 60–65%

Chemical Reactions Analysis

Step 1: Formation of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

  • Reactants : 4,7-Dichloroquinoline and 1,3-diaminopropane.

  • Reaction Conditions : Heating at 80°C for 1–3 hours, followed by reflux at 110°C for 4–6 hours .

  • Mechanism : Nucleophilic aromatic substitution replaces the 4-chloro group with a propylamino group.

  • Yield : ~80–90% .

Step 2: Functionalization to Introduce Ethanol Moiety

  • Reactants : Intermediate from Step 1 and ethanol derivatives (e.g., formaldehyde or amines).

  • Reaction Conditions : Reflux in ethanol or other solvents (e.g., methanol, DMF) with catalytic agents like triethylamine .

  • Mechanism : Coupling reactions or nucleophilic substitutions introduce the ethanol group.

Characterization Methods

  • NMR Spectroscopy : Used to confirm structural integrity (e.g., δ values for aromatic protons and amino groups) .

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching, C=S bonds) .

  • Elemental Analysis : Validates molecular composition (e.g., C, H, N, S percentages) .

  • Mass Spectrometry : Confirms molecular weight and purity .

Table 2: Characterization Data for Analogous Compounds

ParameterValue/DescriptionSource
1H-NMR δ 6.33 (d, H-3), 7.32 (dd, H-6), 7.43 (br, NH)
Elemental Analysis C: 45.91%, H: 3.50%, N: 24.34% (for a triazole derivative)
Mass Spectrometry Molecular weight confirmation

Research Findings

  • Biological Activity : Analogous compounds (e.g., triazole-quinoline conjugates) exhibit anti-inflammatory and analgesic properties .

  • Synthetic Optimizations : Use of ethanol as a solvent improves reaction efficiency, while KOH/CS₂ facilitates thione formation .

  • Structural Variants : Substitutions (e.g., fluorine, methyl groups) on benzothiazole or triazole moieties enhance activity .

Scientific Research Applications

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, including hydroxychloroquine, isoindole-dione hybrids, and shorter-chain analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Route Biological Activity/Notes References
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol C₁₄H₁₈ClN₃O ~279.45 Propylamino-ethanol side chain Amine alkylation (e.g., propylamine + chloroacetyl chloride) Potential antimalarial (inferred from structural similarity)
Hydroxychloroquine C₁₈H₂₆ClN₃O 335.87 Pentyl-ethylamino side chain Multi-step amine alkylation Antimalarial, immunomodulatory; inhibits heme polymerization
3-[(7-Chloroquinolin-4-yl)amino]propan-1-ol C₁₂H₁₃ClN₂O 236.70 Shorter propanol side chain (no ethyl group) Not detailed in evidence Unreported pharmacological activity
Compound 20 () C₂₀H₁₇ClN₄O₃ 408.84 Propylamino side chain + isoindole-dione Amine coupling with isoindole-dione moieties Structural data (NMR-confirmed); activity uncharacterized

Structural Analysis

  • Chain Length and Lipophilicity: Hydroxychloroquine’s longer pentyl-ethylamino chain enhances lipophilicity, promoting membrane permeability and prolonged half-life.
  • Functional Groups: The ethanol terminus in the target compound and hydroxychloroquine improves water solubility, whereas isoindole-dione hybrids (e.g., Compound 20) introduce rigid aromatic systems that may enhance target binding.

Pharmacological Considerations

  • Antimalarial Mechanisms :
    Hydroxychloroquine inhibits heme polymerization in Plasmodium parasites and modulates immune responses. The target compound’s shorter chain may reduce DNA intercalation efficiency but could mitigate off-target effects.
  • Resistance Profiles: Artemisinin-resistant P. falciparum strains () highlight the need for novel agents. Structural analogs like isoindole-dione hybrids () may bypass resistance mechanisms via distinct binding modes.

Biological Activity

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound derived from quinoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-malarial and anti-cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The synthesis of this compound involves several steps, beginning with the reaction of 7-chloroquinoline derivatives with appropriate amines. The final product is characterized by its molecular formula C16H22ClN3OC_{16}H_{22}ClN_3O and a molecular weight of approximately 305.82 g/mol. The compound features a chloroquinoline moiety, which is essential for its biological activity.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit significant antimalarial properties. For instance, compounds based on the 7-chloroquinoline structure have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism often involves interference with heme detoxification pathways within the parasite .

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (µM)Reference
Chloroquine0.03
Primaquine1.41
This compoundTBDCurrent Study

Anticancer Activity

In addition to antimalarial effects, quinoline derivatives have been explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown effectiveness in inhibiting tumor growth in zebrafish embryo models, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
7-Chloroquinoline derivativeA549 (Lung cancer)5.0
This compoundTBDCurrent Study

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival and cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through mitochondrial pathways.

Case Studies

  • Antimalarial Efficacy : A study evaluated various quinoline derivatives against Plasmodium falciparum, revealing that modifications in the side chains significantly affected potency. The structure-activity relationship (SAR) highlighted the importance of the chloro group at position four on the quinoline ring .
  • Anticancer Studies : In vitro studies using human cancer cell lines demonstrated that quinoline derivatives could effectively inhibit cell proliferation and induce apoptosis, suggesting a promising avenue for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm proton and carbon environments, focusing on quinoline ring protons (δ 7.5–8.5 ppm) and ethanolamine side-chain signals.
  • Infrared (IR) Spectroscopy : Identify characteristic NH stretching (3564–3651 cm1^{-1}) and quinoline C-Cl vibrations (650–750 cm1^{-1}) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight via [M+H]+^+ peaks (e.g., m/z 335.88 for the parent compound) .
  • X-ray Crystallography : Resolve crystal structures for derivatives (e.g., sulfonamide analogs) to validate stereochemistry and intermolecular interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis involves multi-step protocols:

Quinoline Core Formation : Condense 7-chloro-4-aminoquinoline with propylenediamine intermediates under reflux in anhydrous ethanol .

Reductive Amination : Introduce the ethanolamine side-chain using sodium cyanoborohydride in methanol, followed by pH-controlled purification .

Purification : Use column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol-water mixtures .

Q. How can researchers assess the purity of this compound for pharmacological studies?

  • Methodological Answer : Purity validation requires:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for ≥98% purity .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and iodine vapor visualization .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimalarial or anti-inflammatory activity of this compound?

  • Methodological Answer : SAR strategies include:

  • Side-Chain Modifications : Replace the ethanolamine group with bulkier substituents (e.g., cyclopropyl or aryl groups) to enhance target binding .
  • Quinoline Ring Substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 7-position to improve metabolic stability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Plasmodium falciparum enzymes or Toll-like receptors .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Address discrepancies via:

  • Standardized Assay Conditions : Replicate studies under controlled pH, temperature, and serum protein concentrations to minimize variability .
  • Stereochemical Analysis : Isolate enantiomers using chiral HPLC (Chiralpak AD-H column) to evaluate individual bioactivity .
  • Metabolite Profiling : Use LC-MS/MS to identify active or inhibitory metabolites in in vitro models .

Q. How can researchers isolate and characterize degradation products under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 1–13) .
  • Degradant Identification : Use LC-HRMS to detect oxidation products (e.g., N-oxide derivatives) or hydrolysis byproducts .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Q. What strategies are effective for separating enantiomers of this compound?

  • Methodological Answer : Chiral resolution methods include:

  • Chiral Stationary Phases : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Supercritical Fluid Chromatography (SFC) : Optimize CO2_2-based mobile phases for high-throughput enantiomeric purity analysis .

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